molecular formula C6H8N2O2S B095276 Phenylsulfamide CAS No. 15959-53-2

Phenylsulfamide

Cat. No.: B095276
CAS No.: 15959-53-2
M. Wt: 172.21 g/mol
InChI Key: DEVUYWTZRXOMSI-UHFFFAOYSA-N
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Description

Phenylsulfamide (CAS No. 15959-53-2) is a chemical compound with the molecular formula C6H8N2O2S. It is an inhibitor of human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, playing essential roles in various physiological processes.

Mechanism of Action

Target of Action

Phenylsulfamide, also known as Compound 10, primarily targets human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various biological processes including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

This compound acts as an inhibitor of hCA-II . It binds to the enzyme, reducing its activity and thereby disrupting the balance of carbon dioxide and bicarbonate in the body. The dissociation constant (Kd) of this compound for hCA-II is 45.50 μM, and the inhibition constant (Ki) is 79.60 μM . These values indicate the strength of the interaction between this compound and hCA-II, with lower values representing stronger binding.

Biochemical Pathways

The inhibition of hCA-II by this compound affects the carbonic anhydrase pathway. This pathway is involved in maintaining pH balance and facilitating gas exchange in the body. By inhibiting hCA-II, this compound can disrupt these processes, potentially leading to conditions such as metabolic acidosis or alkalosis depending on the extent and direction of the pH imbalance .

Pharmacokinetics

It’s known that the bioavailability and pharmacodynamic action of a compound are dependent on its interaction with transporter proteins, metabolic enzymes, gut microbiota, host factors, and the properties of the compound itself .

Result of Action

The primary result of this compound’s action is the inhibition of hCA-II, leading to disruptions in the carbonic anhydrase pathway . This can affect various physiological processes, including respiration and pH homeostasis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect this compound’s absorption and metabolism, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by physical conditions such as temperature and pH.

Preparation Methods

Synthetic Routes:: Phenylsulfamide can be synthesized through various routes. One common method involves the reaction of aniline (C6H5NH2) with sulfur dioxide (SO2) followed by hydrolysis. The reaction proceeds as follows:

C6H5NH2+SO2C6H5NH(SO2NH2)\text{C}_6\text{H}_5\text{NH}_2 + \text{SO}_2 \rightarrow \text{C}_6\text{H}_5\text{NH}(\text{SO}_2\text{NH}_2) C6​H5​NH2​+SO2​→C6​H5​NH(SO2​NH2​)

Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

Phenylsulfamide can undergo several types of reactions:

    Substitution Reactions: It can react with various electrophiles (e.g., alkyl halides) to form substituted phenylsulfamides.

    Oxidation and Reduction Reactions: this compound may undergo oxidation or reduction, depending on reaction conditions.

    Hydrolysis: this compound can be hydrolyzed to yield phenylsulfamic acid (CHNHSOOH).

Common reagents include acid chlorides, alkyl halides, and oxidizing/reducing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

Phenylsulfamide finds applications in various fields:

    Medicine: Its inhibition of hCA-II makes it relevant in drug development, especially for conditions related to carbonic anhydrase activity.

    Chemical Synthesis: Researchers use it as a building block for more complex molecules.

    Biological Studies: this compound can serve as a tool compound to study carbonic anhydrase function.

Comparison with Similar Compounds

While phenylsulfamide is unique due to its specific inhibitory activity against hCA-II, other sulfonamide-based compounds (e.g., acetazolamide) also target carbonic anhydrases.

Properties

IUPAC Name

(sulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVUYWTZRXOMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574504
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15959-53-2
Record name (Sulfamoylamino)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (SULFAMOYLAMINO)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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